An In-depth Technical Guide to 4-(1,2,4-Oxadiazol-3-yl)aniline HBr: Molecular Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 4-(1,2,4-Oxadiazol-3-yl)aniline HBr: Molecular Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide, a key intermediate in medicinal chemistry. We will delve into its molecular architecture, physicochemical characteristics, a detailed synthetic protocol, and its established role in the landscape of modern drug discovery. The 1,2,4-oxadiazole moiety, a well-regarded bioisostere for esters and amides, combined with the versatile aniline functional group, renders this compound a valuable scaffold for developing novel therapeutic agents.[1]
Chemical Identity and Molecular Characteristics
Accurate identification is the cornerstone of chemical research. The free base of the title compound is registered under CAS Number 59908-70-2.[2][3] Its molecular structure integrates a phenylamine (aniline) ring with a 1,2,4-oxadiazole heterocycle, a combination that is instrumental to its utility in the synthesis of biologically active molecules.
Molecular Structure
The core structure consists of an aniline ring substituted at the para-position with a 1,2,4-oxadiazole ring. The hydrobromide salt is formed by the protonation of the basic amino group on the aniline ring by hydrobromic acid.
Molecular Structure of 4-(1,2,4-Oxadiazol-3-yl)aniline
A 2D representation of the 4-(1,2,4-Oxadiazol-3-yl)aniline molecule.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-(1,2,4-Oxadiazol-3-yl)aniline and its hydrobromide salt. It is important to note that while extensive data is available for the free base, the properties of the HBr salt are primarily calculated based on the free base's characteristics.
| Property | Value (Free Base) | Value (HBr Salt) | Source |
| IUPAC Name | 4-(1,2,4-Oxadiazol-3-yl)aniline | 4-(1,2,4-Oxadiazol-3-yl)anilinium bromide | - |
| Synonyms | 4-(1,2,4-Oxadiazol-3-yl)benzenamine | - | [4] |
| CAS Number | 59908-70-2 | Not available | [2] |
| Molecular Formula | C₈H₇N₃O | C₈H₈BrN₃O | [2][3] |
| Molecular Weight | 161.16 g/mol | 242.07 g/mol (Calculated) | [2][3][4] |
| Appearance | Likely a solid | Likely a solid | - |
| Purity | Typically ≥98% | - | [3] |
| Solubility | Slightly soluble in water (2.9 g/L at 25 °C, calculated) | Expected to have higher aqueous solubility | [4] |
| SMILES | Nc1ccc(-c2ncon2)cc1 | Nc1ccc(-c2ncon2)cc1.Br | [1] |
| InChIKey | KGUZRMOXECFUGA-UHFFFAOYSA-N | - | [1] |
Synthesis Protocol
The synthesis of 4-(1,2,4-oxadiazol-3-yl)aniline can be achieved through a multi-step process, often starting from 4-cyanobenzonitrile. The following is a representative experimental protocol. The rationale behind each step is provided to offer insight into the reaction mechanism and choices of reagents.
Experimental Workflow
Synthetic Pathway for 4-(1,2,4-Oxadiazol-3-yl)aniline
A generalized workflow for the synthesis of the target compound and its HBr salt.
Step-by-Step Methodology
Step 1: Synthesis of 4-Cyano-N'-hydroxybenzimidamide (Amidoxime Formation)
-
Reactants: To a solution of 4-cyanobenzonitrile in a suitable solvent such as ethanol, add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) to neutralize the HCl.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours to drive the reaction to completion.
-
Work-up and Isolation: After cooling, the product can be isolated by filtration and purified by recrystallization. The formation of the amidoxime is a critical step, as it provides the necessary functional group for the subsequent cyclization.
Step 2: Synthesis of 3-(4-Cyanophenyl)-1,2,4-oxadiazole (Cyclization)
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Reactants: The amidoxime from the previous step is reacted with an acylating agent, such as acetic anhydride.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature. The acetic anhydride serves to both acylate the hydroxylamine and facilitate the cyclodehydration to form the 1,2,4-oxadiazole ring.
-
Work-up and Isolation: The excess acetic anhydride is removed under reduced pressure, and the crude product is purified, for instance, by column chromatography.
Step 3: Synthesis of 4-(1,2,4-Oxadiazol-3-yl)aniline (Reduction)
-
Reactants: The nitrile group of 3-(4-cyanophenyl)-1,2,4-oxadiazole is reduced to an amino group. A variety of reducing agents can be employed, such as tin(II) chloride in the presence of a strong acid like hydrochloric acid, or a combination of sodium borohydride and tin(II) chloride dihydrate.[5]
-
Reaction Conditions: The choice of reducing agent will dictate the specific reaction conditions. For instance, the reduction with SnCl₂/HCl is often carried out at room temperature or with gentle heating.
-
Work-up and Isolation: After the reaction is complete, the mixture is basified to precipitate the tin salts, and the product is extracted with an organic solvent. The solvent is then evaporated to yield the crude aniline derivative, which can be further purified by recrystallization or chromatography.
Step 4: Formation of the Hydrobromide Salt
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Procedure: The purified 4-(1,2,4-oxadiazol-3-yl)aniline is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Acidification: A solution of hydrobromic acid in a compatible solvent is added dropwise with stirring.
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Isolation: The hydrobromide salt, being less soluble, will precipitate out of the solution. The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Applications in Research and Drug Development
The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisosteric replacement for ester and amide groups.[1] This characteristic can lead to improved pharmacokinetic profiles in drug candidates.
Anticancer Research
Derivatives of 1,2,4-oxadiazole are extensively investigated as potential anticancer agents.[6] For example, a closely related analog, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has shown moderate activity against a panel of human cancer cell lines and serves as a precursor for the synthesis of compounds with enhanced antiproliferative activities. This underscores the potential of the 4-(oxadiazolyl)aniline core in the discovery of new oncology drugs.
Other Therapeutic Areas
The versatility of the 1,2,4-oxadiazole scaffold has led to its exploration in a wide range of therapeutic areas. Compounds incorporating this heterocycle have demonstrated diverse biological activities, including anti-inflammatory, antiviral, antibacterial, and antifungal properties.[6][7]
Conclusion
4-(1,2,4-Oxadiazol-3-yl)aniline HBr is a valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its molecular structure, characterized by the presence of a reactive aniline group and a bioisosteric 1,2,4-oxadiazole ring, makes it an attractive starting material for drug discovery programs. The synthetic pathways to this compound are well-established, allowing for its efficient production and subsequent derivatization. Further investigation into the biological activities of its derivatives is likely to yield new and effective therapeutic agents.
References
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